N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide: is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxyethyl group and a propionamide moiety. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(dimethylamino)phenylacetic acid: This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Conversion to 4-(dimethylamino)phenylacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is reacted with 2-aminoethanol to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety, converting it to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Nonlinear Optical Materials: The compound’s structure allows it to exhibit nonlinear optical properties, making it useful in the development of photonic and optoelectronic devices.
Catalysis: It can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: The compound’s unique structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.
Industry:
Polymer Science: The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide exerts its effects is largely dependent on its interaction with molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl and propionamide groups can form additional hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
N,N-Dimethyl-3-aminophenol: Similar in structure but lacks the hydroxyethyl and propionamide groups.
4-(Dimethylamino)phenylacetic acid: Contains the dimethylamino and phenyl groups but differs in the acetic acid moiety.
Uniqueness: N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)propionamide stands out due to the combination of its functional groups, which confer unique chemical reactivity and physical properties. This makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
READANKMDOOWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=C(C=C1)N(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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